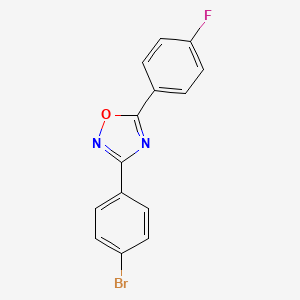
3-Formyl-6-isopropylchromone
Übersicht
Beschreibung
3-Formyl-6-isopropylchromone, also known as 6-Isopropyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde, is a pyrazine (paradiazine) derivative . It is a heterocyclic six-membered aromatic compound bearing nitrogen atoms at para positions .
Synthesis Analysis
This compound is used as a reagent in studies investigating the reversal of multidrug resistance in human colon cancer and mouse lymphoma cells transfected with the human MDR1 gene . Ningbo Inno Pharmchem Co., Ltd. is a leading manufacturer of this compound .Molecular Structure Analysis
The molecular formula of this compound is C13H12O3 . It has an average mass of 216.233 Da and a monoisotopic mass of 216.078644 Da .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving this compound .Physical And Chemical Properties Analysis
This compound is a white to light yellow crystal powder . More detailed physical and chemical properties such as boiling point, vapor pressure, and enthalpy of vaporization can be found in the NIST/TRC Web Thermo Tables .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
In medicinal chemistry, 3-Formyl-6-isopropylchromone has been used as a precursor for synthesizing compounds with potential therapeutic effects. For instance, it has been involved in the development of molecules that can reverse multidrug resistance in cancer cells . This application is particularly significant in improving the efficacy of chemotherapy drugs against resistant cancer cell lines.
Wirkmechanismus
Target of Action
The primary target of 3-Formyl-6-isopropylchromone is multidrug resistance in certain types of cancer cells . It has been used in studies investigating the reversal of multidrug resistance in human colon cancer and mouse lymphoma cells .
Mode of Action
The compound’s interaction with this gene may result in changes that reverse the drug resistance of the cancer cells .
Biochemical Pathways
Given its target of action, it is likely that it impacts pathways related to drug metabolism and resistance in cancer cells .
Result of Action
The primary result of the action of this compound is the reversal of multidrug resistance in certain cancer cells . This could potentially enhance the effectiveness of other anticancer drugs and improve treatment outcomes .
Safety and Hazards
Zukünftige Richtungen
The future directions of 3-Formyl-6-isopropylchromone are not clearly defined in the available literature .
Relevant Papers One relevant paper discusses the synthesis, biological evaluation, and molecular modelling of this compound derived thiosemicarbazones as α-glucosidase inhibitors . This study could provide valuable insights into the potential applications of this compound in the field of medicinal chemistry .
Eigenschaften
IUPAC Name |
4-oxo-6-propan-2-ylchromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-8(2)9-3-4-12-11(5-9)13(15)10(6-14)7-16-12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRYMYQANNFABF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC=C(C2=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350965 | |
| Record name | 3-Formyl-6-isopropylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
49619-58-1 | |
| Record name | 3-Formyl-6-isopropylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Formyl-6-isopropylchromone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action for these thiosemicarbazones as α-glucosidase inhibitors?
A: While the provided abstract [] does not detail the specific mechanism of action for these compounds, it mentions "molecular modeling" as part of the research. This suggests that computational methods were used to investigate how these thiosemicarbazones interact with the α-glucosidase enzyme. Further research publications stemming from this work would likely provide details on the specific interactions, such as binding sites, key amino acid residues involved, and the potential for competitive or non-competitive inhibition.
Q2: How does the structure of these thiosemicarbazones relate to their activity as α-glucosidase inhibitors?
A: The abstract [] indicates that the research involves "synthesis, biological evaluation and molecular modelling" of these compounds. This implies that a series of 3-Formyl-6-isopropylchromone derived thiosemicarbazones were synthesized, their ability to inhibit α-glucosidase was evaluated, and molecular modeling studies were performed. Analyzing the structure-activity relationship (SAR) within this series of compounds could reveal which structural features are essential for potent inhibition and guide further optimization efforts.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1269848.png)

![5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269854.png)
![4-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1269865.png)
![3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde](/img/structure/B1269866.png)





![2,6-Bis[(3,4-dimethoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B1269882.png)


